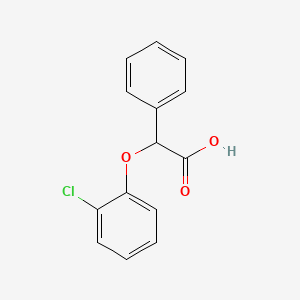

(o-Chlorophenoxy)phenylacetic acid

Description

Contextualization of Substituted Phenylacetic Acids within Synthetic and Natural Product Chemistry

Phenylacetic acid and its substituted derivatives represent a significant class of organic compounds, characterized by a phenyl group attached to a carboxylic acid moiety. wikipedia.org This structural motif is prevalent in both natural products and synthetic molecules, underpinning a wide array of applications in science and industry. acs.orgyoutube.com In nature, phenylacetic acid is found in various sources, including fruits and honey, and it serves as a metabolic byproduct of the essential amino acid phenylalanine. youtube.com

The versatility of the phenylacetic acid scaffold makes it a valuable building block in synthetic organic chemistry. youtube.com Chemists can readily modify the phenyl ring and the α-carbon to create a diverse library of derivatives with tailored properties. Synthetic strategies such as the hydrolysis of benzyl (B1604629) cyanide, oxidation of ethylbenzene, and palladium-catalyzed coupling reactions are employed to produce these compounds. acs.orgyoutube.cominventivapharma.com These derivatives are not merely laboratory curiosities; they are crucial intermediates in the production of numerous commercial products. For instance, phenylacetic acid is a key precursor in the industrial synthesis of penicillin G and the non-steroidal anti-inflammatory drug (NSAID) diclofenac. wikipedia.org

The functional importance of substituted phenylacetic acids extends deeply into medicinal chemistry and biological research. The core structure is found in a multitude of pharmacologically active agents. farmaciajournal.com Researchers have demonstrated that derivatives of phenylacetic acid exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antifungal, and potential antineoplastic properties. acs.orgfarmaciajournal.comatamankimya.com This has led to their investigation as potential treatments for a range of conditions. For example, specific halogenated phenylacetic acid derivatives have been synthesized and evaluated as aldose reductase inhibitors, which are relevant to complications of diabetes. nih.gov The ability to systematically alter the substitution pattern on the phenyl ring allows for the fine-tuning of a molecule's biological activity, a central principle in modern drug discovery. nih.gov

Significance of (o-Chlorophenoxy)phenylacetic Acid as a Derivative of Phenylacetic Acid

Among the vast family of phenylacetic acid derivatives, this compound, also known as 2-(2-chlorophenoxy)-2-phenylacetic acid, is a compound of particular interest. uni.lu Its structure is distinguished by the presence of a 2-chlorophenoxy group attached to the α-carbon of phenylacetic acid. This specific substitution pattern confers unique physicochemical properties and reactivity upon the molecule, setting it apart from its parent compound and other derivatives.

The introduction of the bulky and electronegative chlorophenoxy group at the α-position creates a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). The stereochemistry of such α-substituted phenylacetic acids is a critical factor in their biological interactions, a concept explored in the resolution and configurational analysis of related compounds. acs.org The presence of the chlorine atom on the phenoxy ring further modifies the electronic and lipophilic character of the molecule, which can significantly influence its behavior in biological systems and its utility as a synthetic intermediate.

The synthesis of related phenoxyacetic acid derivatives often involves the Williamson ether synthesis, where a phenol (B47542) (or a substituted phenol like chlorophenol) reacts with a haloacetic acid. google.com For instance, the synthesis of [2-(4-Chloro-phenoxy)-phenyl]-acetic acid has been achieved by reacting methyl 2-bromophenylacetate with 4-chlorophenol (B41353) in the presence of a copper catalyst, followed by hydrolysis of the resulting ester. chemicalbook.com Such synthetic routes highlight the modularity of these structures, allowing for the combination of different phenylacetic acid and phenolic moieties. This compound serves as a specific example of how this modularity can be used to generate complex structures with potential applications in materials science and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁ClO₃ |

| Monoisotopic Mass | 262.03967 Da |

| IUPAC Name | 2-(2-chlorophenoxy)-2-phenylacetic acid |

| InChI Key | RAZABXQTXNREAC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2Cl |

Data sourced from PubChem. uni.lu

Overview of Current Research Trajectories and Academic Relevance

The academic relevance of this compound and its structural analogs is primarily rooted in their utility as building blocks for more complex molecules and in the study of structure-activity relationships. While specific research on this compound itself is not extensively documented in mainstream literature, the broader class of α-(phenoxy)phenylacetic acids is a subject of ongoing investigation, particularly in the context of stereoselective synthesis and biological evaluation.

A significant area of research involves the enantioselective resolution of α-(phenoxy)phenylacetic acids. google.com Since these compounds are chiral, separating the individual enantiomers is often crucial, as they can exhibit different, and sometimes opposing, biological effects. Patented methods describe the resolution of these enantiomeric mixtures, highlighting their importance as intermediates for producing enantiomerically pure active pharmaceutical ingredients. google.com For example, derivatives of α-(phenoxy)phenylacetic acids are known to be useful in ameliorating conditions like Type II diabetes and hyperlipidemia. google.com

Furthermore, the synthesis of substituted phenylacetic acids continues to be an active field of research. inventivapharma.com The development of new, efficient synthetic methods, such as palladium-catalyzed cross-coupling reactions, allows for the creation of novel derivatives that were previously difficult to access. inventivapharma.com These new compounds can then be screened for various biological activities. For example, research into phenoxyacetic acid derivatives has shown antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. farmaciajournal.com The synthesis of novel phenylacetic acid derivatives with halogenated subunits for evaluation as aldose reductase inhibitors is another active research trajectory. nih.gov Although these studies may not focus specifically on the ortho-chloro substituted variant, they underscore the continued academic interest in the chemical space surrounding this class of compounds. The principles and methods developed in these studies are directly applicable to the synthesis and potential application of this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

17639-01-9 |

|---|---|

Molecular Formula |

C14H11ClO3 |

Molecular Weight |

262.69 g/mol |

IUPAC Name |

2-(2-chlorophenoxy)-2-phenylacetic acid |

InChI |

InChI=1S/C14H11ClO3/c15-11-8-4-5-9-12(11)18-13(14(16)17)10-6-2-1-3-7-10/h1-9,13H,(H,16,17) |

InChI Key |

RAZABXQTXNREAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformation Pathways

Strategic Approaches to the Synthesis of (o-Chlorophenoxy)phenylacetic Acid and its Analogs

The construction of this compound and its analogs relies on the sequential or convergent formation of its core components: the diaryl ether linkage and the carboxylic acid functionality.

Etherification and Coupling Reactions for Phenoxy Linkage Formation

The formation of the phenoxy linkage is a critical step in the synthesis of this compound. Two prominent methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classic method that utilizes a copper catalyst to couple an aryl halide with an alcohol or phenol (B47542). wikipedia.org Traditionally, these reactions require high temperatures (often exceeding 210°C) and polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org The reaction typically involves stoichiometric amounts of copper, which can be introduced as copper metal or various copper salts. wikipedia.orgtandfonline.com Modern advancements have led to the use of soluble copper catalysts supported by ligands, which can improve reaction conditions. wikipedia.org For the synthesis of a diaryl ether, an aryl halide is reacted with a phenol in the presence of a copper catalyst. wikipedia.org

The Buchwald-Hartwig amination, a more recent development, employs a palladium catalyst and has become a powerful tool for the formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgorganic-chemistry.org This reaction generally offers milder conditions compared to the traditional Ullmann condensation. youtube.com The catalytic cycle of the Buchwald-Hartwig reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the alcohol, deprotonation by a base, and finally, reductive elimination to yield the diaryl ether and regenerate the palladium(0) catalyst. numberanalytics.com A variety of bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. numberanalytics.com

Table 1: Comparison of Etherification Reactions

| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |

|---|---|---|

| Catalyst | Copper-based (e.g., Cu, CuI, Cu2O) wikipedia.orgtandfonline.com | Palladium-based (e.g., Pd(OAc)2) with phosphine ligands wikipedia.orgorganic-chemistry.org |

| Reaction Conditions | High temperatures (100-300°C) wikipedia.orgyoutube.com | Milder temperatures (can be as low as 25°C) youtube.com |

| Reactants | Aryl halide and an alcohol/phenol wikipedia.org | Aryl halide or pseudohalide and an alcohol/phenol organic-chemistry.org |

| Base | Often a carbonate base (e.g., K2CO3, Cs2CO3) organic-chemistry.orgarkat-usa.org | Strong, non-nucleophilic bases (e.g., NaOtBu) youtube.com |

| Solvent | High-boiling polar solvents (e.g., NMP, DMF) wikipedia.org | Aprotic solvents (e.g., toluene, THF) libretexts.org |

Carboxylic Acid Formation via Hydrolytic or Oxidative Routes

The introduction of the carboxylic acid group can be achieved through several reliable methods, primarily involving hydrolysis of a precursor or oxidation of a suitable functional group.

Hydrolysis of an ester is a common and effective method for obtaining a carboxylic acid. This transformation can be catalyzed by either acid or base. wikipedia.org Acid-catalyzed hydrolysis is a reversible process that involves protonation of the ester carbonyl, followed by nucleophilic attack of water, proton transfer, and elimination of the alcohol. youtube.com Base-catalyzed hydrolysis, also known as saponification, is an irreversible process where a hydroxide (B78521) ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then expels an alkoxide to give the carboxylate salt. masterorganicchemistry.comlibretexts.org Subsequent acidification yields the final carboxylic acid. masterorganicchemistry.com

Alternatively, the carboxylic acid can be generated through the oxidation of a primary alcohol or an aldehyde. libretexts.org A variety of oxidizing agents can be employed for this purpose, including potassium dichromate(VI) in sulfuric acid, which is a strong oxidizing agent. libretexts.org The oxidation of aldehydes to carboxylic acids can also be achieved under milder conditions using reagents like Tollens' reagent or by aerobic oxidation catalyzed by organocatalysts such as N-hydroxyphthalimide (NHPI). libretexts.orgorganic-chemistry.org The mechanism for the oxidation of aldehydes often involves the formation of a gem-diol intermediate upon reaction with water, which is then oxidized to the carboxylic acid. libretexts.org

Table 2: Common Methods for Carboxylic Acid Synthesis

| Method | Starting Material | Reagents | Key Features |

|---|---|---|---|

| Ester Hydrolysis (Acid-Catalyzed) | Ester | Water, catalytic acid (e.g., H2SO4) wikipedia.orgyoutube.com | Reversible reaction. youtube.com |

| Ester Hydrolysis (Base-Catalyzed) | Ester | Base (e.g., NaOH, KOH), then acid workup wikipedia.orgmasterorganicchemistry.com | Irreversible (saponification). masterorganicchemistry.com |

| Oxidation of Primary Alcohol | Primary Alcohol | Strong oxidizing agents (e.g., K2Cr2O7/H2SO4) libretexts.org | Often requires heating under reflux. libretexts.org |

| Oxidation of Aldehyde | Aldehyde | Various oxidizing agents (e.g., Jones Reagent, Tollens' reagent) libretexts.orgchemistrysteps.com | Can often be performed under mild conditions. organic-chemistry.org |

Mechanistic Considerations in Targeted Synthesis

The rational design of a synthetic route to this compound requires an understanding of the mechanisms of the key bond-forming reactions.

In the Ullmann condensation, the precise mechanism has been a subject of extensive study. wikipedia.org It is generally accepted that the reaction involves the formation of an organocopper intermediate. organic-chemistry.org The reaction likely proceeds via the formation of a copper(I) alkoxide or phenoxide, which then undergoes a net metathesis reaction with the aryl halide. wikipedia.org An alternative proposed mechanism involves oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination. organic-chemistry.org

The mechanism of the Buchwald-Hartwig etherification is better understood and proceeds through a well-defined catalytic cycle. wikipedia.org The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a Pd(II)-aryl species. numberanalytics.com This is followed by coordination of the alcohol and subsequent deprotonation by a base to form a palladium alkoxide complex. The final step is reductive elimination from this complex, which forms the C-O bond of the diaryl ether and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Investigations into the Reactivity Profiles of this compound

The reactivity of this compound is dictated by its constituent functional groups: the carboxylic acid, the diaryl ether linkage, and the two aromatic rings, one of which is substituted with a chlorine atom.

Oxidation and Reduction Chemistry in Organic Transformations

The carboxylic acid group is in a relatively high oxidation state and is generally resistant to further oxidation, though decarboxylation can occur under certain conditions. libretexts.org However, the carboxylic acid functional group can be reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH4) will reduce the carboxylic acid to a primary alcohol. chemistrysteps.com This reduction proceeds via the formation of a carboxylate salt followed by hydride attack. chemistrysteps.com Diborane is another reagent capable of reducing carboxylic acids to primary alcohols. khanacademy.org It is noteworthy that sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids. chemistrysteps.com The aromatic rings are generally stable to reduction under these conditions, but catalytic hydrogenation at high pressure and temperature can reduce the aromatic rings, although this is a more forcing condition. libretexts.org

Aromatic Substitution Reactions and Functional Group Interconversions

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The phenoxy and alkylacetic acid groups are generally considered ortho-, para-directing and activating substituents, while the chlorine atom is an ortho-, para-directing but deactivating substituent. numberanalytics.com The interplay of these directing effects will determine the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. wikipedia.org The mechanism of SEAr involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity. numberanalytics.commasterorganicchemistry.com

The chloro-substituted aromatic ring can also undergo nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group. wikipedia.orglibretexts.org In an SNAr reaction, a nucleophile displaces the chloride. wikipedia.org The mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The presence of the ether linkage and the carboxylic acid group, which are not strongly electron-withdrawing, means that forcing conditions would likely be required for SNAr on the chlorophenyl ring of this compound.

Degradation Pathways: Hydrolysis, Photolysis, and Thermal Decomposition

The breakdown of this compound in the environment is expected to proceed through several key chemical transformation pathways. These include hydrolysis, where water molecules cleave chemical bonds; photolysis, which involves degradation by light; and thermal decomposition, the breakdown of the molecule at elevated temperatures. The efficiency of each pathway is dependent on environmental factors such as pH, light intensity, and temperature.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, the ether linkage and the carboxylic acid group are the primary sites susceptible to hydrolysis.

Detailed Research Findings: Specific kinetic studies on the hydrolysis of this compound are not readily available in the literature. However, research on analogous compounds, such as other chlorophenoxyacetic acids, provides valuable insights. For instance, studies on 4-chlorophenoxyacetic acid have shown it to be relatively stable to hydrolysis under neutral and acidic conditions. The ether linkage in phenoxyacetic acids is generally stable, and cleavage typically requires more forcing conditions, such as the presence of a strong acid or base, or microbial action.

The carboxylic acid moiety can undergo esterification in the presence of an alcohol under acidic conditions, which is the reverse of hydrolysis. The rate of hydrolysis of the ether bond is influenced by the substitution pattern on the phenyl ring. The presence of the ortho-chloro substituent in this compound may have a modest electronic effect on the stability of the ether linkage.

Interactive Data Table: Inferred Hydrolytic Stability of this compound

| pH Condition | Expected Rate of Hydrolysis | Primary Hydrolysis Products (Postulated) |

| Acidic (pH < 4) | Slow | o-Chlorophenol and Phenylacetic acid |

| Neutral (pH 7) | Very Slow | o-Chlorophenol and Phenylacetic acid |

| Basic (pH > 10) | Moderate | o-Chlorophenoxide and Phenylacetate |

This table is based on general principles of organic chemistry and data from related compounds, as direct experimental data for this compound is not available.

Photolysis

Photolysis is the decomposition of molecules by light. The aromatic rings and the chlorine substituent in this compound suggest that it will absorb ultraviolet (UV) radiation, potentially leading to its degradation.

Detailed Research Findings: While specific photolysis studies for this compound are scarce, research on other chlorophenoxyacetic acid herbicides is extensive. These studies indicate that photolysis is a significant degradation pathway. The primary photochemical processes for chlorophenoxyacetic acids involve the cleavage of the ether bond and the reductive dechlorination of the aromatic ring. The absorption of UV light can excite the molecule to a higher energy state, leading to bond breaking. The presence of photosensitizers in the environment, such as humic acids, can accelerate the rate of photolysis.

The expected primary photoproducts from the photolysis of this compound would likely be o-chlorophenol and phenylacetic acid, resulting from the cleavage of the ether linkage. Further degradation of these primary products would then occur.

Interactive Data Table: Postulated Photodegradation of this compound

| Wavelength (nm) | Quantum Yield (Postulated) | Major Photodegradation Products (Postulated) |

| > 290 (Sunlight) | Low to Moderate | o-Chlorophenol, Phenylacetic acid, Hydroxylated derivatives |

| 254 (Germicidal UV) | Moderate to High | o-Chlorophenol, Phenylacetic acid, Dechlorinated products |

This table presents postulated data based on the photochemistry of similar aromatic compounds, as direct experimental values for this compound are not available.

Thermal Decomposition

Thermal decomposition is the chemical decomposition caused by heat. The stability of this compound at elevated temperatures is a key parameter in understanding its persistence in certain environments and its potential for incineration as a disposal method.

Detailed Research Findings: There is a lack of specific studies on the thermal decomposition of this compound. However, the thermal behavior of phenylacetic acid itself has been investigated. The pyrolysis of phenylacetic acid is known to produce carbon dioxide, carbon monoxide, and various hydrocarbon fragments through complex radical-mediated reactions.

For this compound, thermal decomposition would likely initiate with the decarboxylation of the carboxylic acid group, followed by the cleavage of the ether bond. At higher temperatures, the aromatic rings would also be expected to break down. The presence of the chlorine atom could lead to the formation of chlorinated byproducts, including chlorinated phenols and other organochlorine compounds.

Interactive Data Table: Inferred Thermal Decomposition Products of this compound

| Temperature Range (°C) | Decomposition Onset (Postulated) | Major Decomposition Products (Postulated) |

| 150 - 250 | Initial Decarboxylation | Carbon dioxide, (o-Chlorophenoxy)toluene |

| > 250 | Bond Cleavage | o-Chlorophenol, Phenylacetic acid fragments, Carbon monoxide |

| > 400 | Ring Fragmentation | Chlorinated hydrocarbons, Polycyclic aromatic hydrocarbons |

This table provides inferred information based on the known thermal decomposition of related organic acids and aromatic compounds, as specific experimental data for this compound is unavailable.

Molecular Interactions and Biochemical Mechanisms of Action

Ligand-Macromolecule Interactions and Biological Target Engagement

While direct research on the specific molecular interactions of (o-Chlorophenoxy)phenylacetic acid is limited, the behavior of structurally related phenoxyacetic acid derivatives provides a framework for understanding its potential biological targets and mechanisms.

Further research is necessary to identify specific enzyme targets of this compound and to characterize the kinetics of these interactions. Such studies would be invaluable in understanding its metabolic fate and its broader toxicological and pharmacological profile.

The structural similarity of this compound to endogenous signaling molecules, particularly plant auxins, suggests that it may exert its effects through receptor modulation. Phenylacetic acid (PAA) itself is recognized as a natural auxin. wikipedia.org The auxin signaling pathway is initiated by the binding of auxin to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex. This binding event promotes the degradation of Aux/IAA transcriptional repressors, thereby derepressing the expression of auxin-responsive genes.

It is plausible that this compound could interact with these auxin receptors, either as an agonist or an antagonist. The nature and strength of this interaction would be dependent on how the ortho-chloro substitution on the phenoxy ring affects the molecule's conformation and its fit within the receptor's binding pocket. Molecular modeling studies on related compounds, such as p-chlorophenoxyacetic acid, have been used to predict interactions with protein targets, and similar approaches could be applied to understand the receptor engagement of the ortho-chloro isomer. nih.gov

The interaction of any ligand, including this compound, with a biological macromolecule is governed by the principles of molecular recognition. These include a combination of non-covalent interactions such as:

Hydrogen Bonding: The carboxylic acid group of this compound is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's binding site.

Hydrophobic Interactions: The phenyl and chlorophenoxy rings provide significant hydrophobic surfaces that can interact with nonpolar regions of a binding pocket.

Electrostatic Interactions: The distribution of charge within the molecule, influenced by the electronegative chlorine and oxygen atoms, will guide its interaction with charged or polar residues.

The precise geometry and electronic structure of this compound, as dictated by the ortho-positioning of the chlorine atom, will ultimately determine its binding affinity and specificity for any given biological target.

Role in Plant Physiology and Phytohormonal Regulation

Phenylacetic acid (PAA) is a naturally occurring auxin in plants, and its derivatives can therefore be expected to interfere with the complex network of phytohormonal regulation.

The biosynthesis of PAA in plants primarily originates from the amino acid phenylalanine. oup.comnih.gov Several pathways have been proposed, with the main route mirroring that of the principal auxin, indole-3-acetic acid (IAA). This pathway involves the conversion of phenylalanine to phenylpyruvic acid (PPA) by aminotransferases. Subsequently, PPA is decarboxylated to phenylacetaldehyde, which is then oxidized to PAA. oup.com

Alternative pathways for PAA biosynthesis also exist. One such pathway involves the direct conversion of phenylalanine to phenylacetaldehyde. Another minor, stress-activated pathway proceeds through the intermediate phenylacetaldoxime. oup.com The key enzymes and intermediates in the primary PAA biosynthesis pathway are summarized in the table below.

| Precursor | Intermediate 1 | Intermediate 2 | Product | Key Enzyme Families |

| Phenylalanine | Phenylpyruvic Acid (PPA) | Phenylacetaldehyde | Phenylacetic Acid (PAA) | Aminotransferases, Decarboxylases, Aldehyde Dehydrogenases |

The introduction of a synthetic derivative like this compound would not occur through these biosynthetic pathways but could potentially influence them through feedback mechanisms if it interacts with the same regulatory components.

Plants maintain hormonal balance through a tightly regulated process of synthesis, transport, and inactivation. For auxins like PAA and IAA, inactivation occurs through two main routes: conjugation and catabolism. oup.combiologists.comnyu.edunih.gov

Conjugation: Active auxins can be reversibly conjugated to sugars (forming ester-linked conjugates) or amino acids (forming amide-linked conjugates). oup.combiologists.com This process effectively sequesters the active hormone, providing a pool that can be rapidly mobilized by deconjugation. In the case of PAA, it has been shown that it can be conjugated to glucose to form PAA-glucose. oup.combiorxiv.org Similarly, amide conjugates with various amino acids can be formed. biorxiv.org

Catabolism: Irreversible degradation, or catabolism, is the other major pathway for reducing active auxin levels. The primary catabolic pathway for IAA involves its oxidation to 2-oxindole-3-acetic acid (oxIAA). oup.comnyu.edunih.gov While the specific catabolic products of PAA are less well-characterized, it is understood that both conjugation and subsequent oxidation of the conjugates are crucial for maintaining auxin homeostasis. nih.gov

The presence of an exogenous compound like this compound could disrupt this delicate balance. It might compete with endogenous auxins for the enzymes involved in conjugation and catabolism, potentially leading to altered levels of the natural hormones and consequent physiological effects.

Influence on Plant Development and Growth Responses

This compound belongs to the class of synthetic auxins, which are compounds that mimic the effects of the primary native plant auxin, Indole-3-Acetic Acid (IAA). While specific research on the ortho-chloro isomer is limited, extensive studies on the parent compound, phenylacetic acid (PAA), and its other chlorinated derivatives, such as 4-chlorophenoxyacetic acid (4-CPA), provide significant insight into its biological functions. These compounds are recognized as plant growth regulators that can profoundly influence various aspects of plant development. biotrend.comnih.gov

The application of PAA and its derivatives has been shown to promote root growth and development. nih.gov For instance, PAA can induce the formation of roots on the stems of various plants, including tomato and sunflower, and promote adventitious root formation in species like cress and pea. nih.govnih.gov In aerial parts of plants, PAA application can lead to increased height, epinastic leaves (downward bending), and elongation of coleoptiles and internodes. nih.gov Similarly, 4-CPA is used to prevent the abscission (shedding) of flowers and fruits, promote fruit set, and induce the development of seedless fruits (parthenocarpy). biotrend.comekb.eg Studies on mulberry (Morus alba L.) have shown that treatment with 4-chlorophenoxyacetic acid sodium salt (4-CPANa) can significantly promote plant differentiation and growth, leading to an increase in shoot number, bud number, leaf fresh weight, and leaf area. nih.gov At high concentrations, some synthetic auxins like 4-CPA can also function as herbicides. biotrend.com

The physiological effects are concentration-dependent. For example, in Arabidopsis, exogenous application of PAA affects the main root length, biomass, and hypocotyl length. researchgate.net The use of synthetic auxins like naphthalene (B1677914) acetic acid (NAA), another compound with a similar mode of action, has been shown to increase the number of female flowers and the fruit setting percentage in cucumbers, ultimately boosting yield. mdpi.com

Comparative Analysis with Indole-3-Acetic Acid (IAA) Functionality

While both this compound, as represented by its parent compound PAA, and IAA are natural auxins that regulate plant growth, they exhibit distinct characteristics in their biosynthesis, transport, and biological activity. nih.govescholarship.org

Biological Activity and Signaling: PAA generally exhibits lower biological activity than IAA. nih.govnih.gov For instance, in Arabidopsis, the activity of PAA in promoting lateral root formation is about 10- to 20-fold lower than that of IAA. nih.gov Despite its lower potency, PAA functions through the same primary auxin signaling pathway as IAA, involving the TIR1/AFB family of receptors. nih.govbohrium.com PAA can induce the expression of auxin-responsive genes, and this induction is abolished by inhibitors of the TIR1/AFB pathway, confirming a shared mechanism of action. nih.gov However, the endogenous levels of PAA in many plant tissues are significantly higher than those of IAA, suggesting it plays a crucial, albeit different, regulatory role. escholarship.org

Transport: A major functional distinction between IAA and PAA lies in their transport within the plant. IAA is known for its active, polar transport, which creates auxin gradients essential for processes like gravitropism. nih.govescholarship.org In contrast, PAA is not actively transported in a polar manner. escholarship.org This difference in transport characteristics suggests that while IAA acts both locally and at a distance to create developmental patterns, PAA may function more as a localized signaling molecule.

Biosynthesis: The biosynthetic pathways for IAA and PAA, while starting from different amino acid precursors (tryptophan for IAA and phenylalanine for PAA), appear to be mechanistically similar, proceeding through an intermediate pyruvic acid. nih.gov However, research indicates that the primary enzymes responsible for IAA synthesis are not the main enzymes for PAA biosynthesis, suggesting the existence of parallel, distinct pathways. nih.gov Interestingly, there is a homeostasis between the two auxins; altering the levels of PAA or its conjugates in Arabidopsis has been shown to impact the levels of IAA, indicating an interplay in their regulation. frontiersin.orgfrontiersin.org

| Characteristic | Phenylacetic Acid (PAA) | Indole-3-Acetic Acid (IAA) | References |

|---|---|---|---|

| Precursor | Phenylalanine | Tryptophan | nih.gov |

| Biological Activity | Lower potency (e.g., 10-20x lower for lateral root formation) | Higher potency, considered the principal auxin | nih.govnih.gov |

| Signaling Pathway | Acts via the TIR1/AFB-mediated pathway | Acts via the TIR1/AFB-mediated pathway | nih.govbohrium.com |

| Transport | Not actively transported in a polar manner | Undergoes active and directional polar transport | nih.govescholarship.org |

| Endogenous Levels | Often much higher than IAA in various tissues | Generally lower than PAA | escholarship.org |

| Primary Role | Likely a localized signaling molecule | Functions in both local and long-distance signaling to create developmental patterns | escholarship.org |

Microbial Biotransformation and Catabolism

Enzymatic Pathways for Phenylacetic Acid Degradation in Microorganisms

The microbial breakdown of phenylacetic acid (PAA) and its derivatives is a critical environmental process for carbon cycling. Bacteria have evolved a specialized and highly conserved catabolic route known as the PAA pathway, encoded by the paa gene cluster. nih.govnih.gov This pathway is considered a "hybrid" as it incorporates features of both aerobic and anaerobic metabolism, notably the use of coenzyme A (CoA) thioesters, which is more typical of anaerobic processes. nih.govmdpi.com The PAA pathway is found in approximately 16% of sequenced bacterial genomes, highlighting its significance. nih.gov

The degradation process can be summarized in several key enzymatic steps:

Activation: The pathway begins with the activation of PAA to its CoA derivative, phenylacetyl-CoA (PA-CoA), a reaction catalyzed by the enzyme phenylacetate-CoA ligase (PaaK) . nih.govnih.gov

Ring Epoxidation: In a novel aerobic strategy, the aromatic ring of PA-CoA is attacked by a multicomponent oxygenase complex, PaaABCDE . This key enzyme introduces oxygen to form 1,2-epoxyphenylacetyl-CoA. nih.govmdpi.com

Isomerization: The resulting epoxide is then isomerized by the enzyme PaaG into an oxygen-containing heterocycle, 2-oxepin-2(3H)-ylideneacetyl-CoA. nih.gov

Ring Opening and Beta-Oxidation-like Steps: The subsequent steps involve hydrolytic cleavage of the ring and a series of reactions in the "lower" part of the pathway that are homologous to the enzymes of fatty acid β-oxidation. mdpi.com This ultimately breaks down the molecule into central metabolites like succinyl-CoA and acetyl-CoA, which can enter the Krebs cycle. asm.org

This pathway is the primary proven route for aerobic PAA degradation in bacteria and is central to the metabolism of various aromatic compounds that are funneled into PAA as a key intermediate. nih.govnih.gov

| Enzyme/Complex | Gene(s) | Function | References |

|---|---|---|---|

| Phenylacetate-CoA ligase | paaK | Activates PAA to phenylacetyl-CoA (PA-CoA). | nih.govnih.gov |

| Phenylacetyl-CoA oxygenase | paaABCDE | A multicomponent oxygenase that catalyzes the epoxidation of the aromatic ring of PA-CoA. | nih.govmdpi.com |

| Epoxide isomerase | paaG | Isomerizes the epoxide intermediate. | nih.gov |

| Thioesterase | paaI | Can reverse the PaaK step, potentially to prevent toxic accumulation. | nih.gov |

| Thioesterase | paaY | Serves a regulatory role by hydrolyzing a toxic intermediate that can inhibit downstream enzymes. | nih.gov |

Interplay with Microbial Stress Responses and Biofilm Formation

The PAA catabolic pathway is not merely for nutrient acquisition; it is integrated into a broader regulatory network that influences bacterial stress responses and virulence-related behaviors like biofilm formation. asm.org

In the opportunistic pathogen Acinetobacter baumannii, the paa operon is among the most differentially regulated pathways under various environmental stress conditions, including exposure to subinhibitory concentrations of antibiotics. asm.org Upregulation of the paa operon under antibiotic stress leads to the degradation of PAA. This process, in turn, affects other cellular functions; for instance, it represses the formation of Csu pili, which are essential for biofilm formation on surfaces. asm.org Blocking the PAA degradation pathway in A. baumannii makes the bacterium more susceptible to antibiotics and oxidative stress (hydrogen peroxide) and reduces its virulence in infection models. asm.org This suggests that the ability to catabolize PAA is part of a "persist and resist" strategy employed by the pathogen. asm.org

The compound PAA itself can exhibit antimicrobial properties. It has been shown to inhibit the growth of the plant pathogen Agrobacterium tumefaciens by increasing the permeability of the cell membrane, leading to the leakage of nucleic acids and proteins, and by stimulating the production of reactive oxygen species (ROS). nih.gov

Biofilm formation is a general stress response for many bacteria, providing protection from environmental insults like antibiotics and desiccation. mdpi.comnih.gov The inhibition of biofilm formation is a key strategy for combating persistent infections. The link between PAA metabolism and biofilm regulation in A. baumannii demonstrates a sophisticated interplay where a metabolic pathway directly influences a critical virulence trait in response to external stressors. asm.org Furthermore, other organic acids have been shown to inhibit biofilm formation by interfering with quorum sensing, extracellular polymeric substance (EPS) production, or cellular metabolic activity. nih.gov This highlights a common theme where bacterial metabolism of organic acids is closely tied to lifestyle decisions such as the switch between planktonic (free-swimming) and biofilm states.

Structure Activity Relationship Sar and Computational Modeling Approaches

Elucidation of Structure-Activity Relationships for (o-Chlorophenoxy)phenylacetic Acid Analogs

The presence and placement of halogen atoms on the phenoxy and phenyl rings of phenylacetic acid derivatives play a critical role in their biological activity. For instance, in a series of halogenated phenoxy phenylacetic acids, the position of the chlorine atom is a key determinant of their effectiveness as potential therapeutic agents. The ortho position of the chlorine on the phenoxy group, as seen in this compound, has been identified as a particularly favorable substitution for certain biological activities.

Research into analogs has further revealed that the type of halogen and the substitution pattern significantly influence the compound's efficacy. For example, studies on related compounds have shown that moving the chloro-substituent from the ortho to the meta or para position can drastically alter the biological response. The nature of the halogen itself, whether it is fluorine, chlorine, bromine, or iodine, also modulates the activity due to differences in electronegativity, size, and ability to form halogen bonds.

Table 1: Interactive Data on Halogen Substitution Effects

| Compound/Analog | Halogen Position | Observed Biological Efficacy | Reference |

|---|---|---|---|

| This compound | ortho on phenoxy ring | Favorable for specific activities | |

| (m-Chlorophenoxy)phenylacetic acid | meta on phenoxy ring | Altered biological response | |

| (p-Chlorophenoxy)phenylacetic acid | para on phenoxy ring | Altered biological response |

Many biological targets, such as enzymes and receptors, are chiral, meaning they can differentiate between the enantiomers of a chiral drug molecule. This compound possesses a chiral center at the alpha-carbon of the acetic acid moiety, and thus exists as two enantiomers: (R)- and (S)-(o-Chlorophenoxy)phenylacetic acid.

It has been demonstrated that the biological activity of these enantiomers can differ significantly. Often, one enantiomer (the eutomer) exhibits the desired pharmacological effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. The differential activity arises from the distinct three-dimensional arrangement of the atoms, which affects how each enantiomer fits into the binding site of its molecular target. A precise stereochemical orientation is often required for optimal interaction.

The ability of these compounds to traverse cell membranes to reach their site of action is directly related to their lipophilicity. Modifications to the structure, such as the addition or removal of halogen atoms or other functional groups, can alter the HLB and, consequently, the molecule's interaction with lipid bilayers. An optimal HLB is necessary to ensure sufficient aqueous solubility for transport in bodily fluids, as well as adequate lipid solubility to partition into and cross cellular membranes.

Theoretical and Computational Chemistry Applications

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the most stable three-dimensional conformation of this compound and to analyze its electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape.

Furthermore, these methods can compute electronic properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These electronic descriptors are crucial for understanding the molecule's reactivity and its ability to participate in various types of intermolecular interactions, which are fundamental to its biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound and its analogs, docking simulations can elucidate how these molecules fit into the active site of a specific enzyme or the binding pocket of a receptor.

These simulations provide valuable information about the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. By comparing the docking scores and binding modes of different analogs, researchers can rationalize the observed structure-activity relationships. For example, docking studies can explain why a particular halogen substitution pattern leads to higher binding affinity and, consequently, greater biological efficacy.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. In the context of this compound and related phenoxyacetic acid derivatives, QSAR studies are instrumental in predicting their herbicidal efficacy and understanding the structural requirements for their auxin-like activity.

Research into the QSAR of phenoxyacetic acids has revealed that their biological activity is significantly influenced by physicochemical parameters such as lipophilicity, electronic effects, and steric factors of the substituents on the phenyl ring. These models are crucial for the early-stage assessment of new potential herbicides, helping to predict their ability to penetrate plant cuticles and their potential environmental impact.

A study involving a series of mono-, di-, and trisubstituted phenoxyacetic acid congeners evaluated their lipophilic and toxic properties. mdpi.com The investigation utilized biomimetic chromatography to model the compounds' behavior in biological systems. mdpi.com The lipophilicity, a key factor in a compound's ability to cross biological membranes, is often quantified by the logarithm of the octanol-water partition coefficient (log P). The electronic nature of substituents, described by the Hammett constant (σ), and their steric bulk, represented by molar refractivity (MR), are also critical descriptors in QSAR models for this class of compounds.

For instance, the introduction of a chlorine atom at the ortho position of the phenoxy ring in this compound significantly alters the electronic distribution and steric profile of the molecule compared to the unsubstituted phenoxyacetic acid. These changes directly impact its interaction with auxin-binding proteins, which is the molecular basis for its herbicidal action. mdpi.com

The herbicidal activity of auxin mimics like this compound is initiated by their binding to the Transport Inhibitor Response 1 (TIR1)/Auxin F-box (AFB) family of auxin receptors. nih.govoup.com The selectivity and affinity of this binding are governed by the specific structural features of the herbicide. Molecular field analysis studies have been employed to create pharmacophoric atlases that define the substrate preferences for auxin carriers like AUX1. These models demonstrate that the auxin uptake carrier exhibits high selectivity for smaller substrates, including the natural auxin indole-3-acetic acid and synthetic auxins like 2,4-dichlorophenoxyacetic acid.

The following tables present data for a series of phenoxyacetic acid derivatives, including calculated molecular descriptors that are commonly used in QSAR studies to predict biological activity.

Table 1: Physicochemical and Biological Data of Selected Phenoxyacetic Acid Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound | Chemical Name | log kw (B13871080) (IAM) | HC50 [mM] |

| 1 | Phenoxyacetic acid | 0.85 | 1.83 |

| 2 | (2-Methylphenoxy)acetic acid | 1.11 | 1.04 |

| 3 | (3-Methylphenoxy)acetic acid | 1.10 | 1.25 |

| 4 | (4-Methylphenoxy)acetic acid | 1.08 | 1.34 |

| 5 | (2-Chlorophenoxy)acetic acid | 1.09 | 0.98 |

| 6 | (3-Chlorophenoxy)acetic acid | 1.21 | 0.81 |

| 7 | (4-Chlorophenoxy)acetic acid | 1.22 | 0.89 |

| 8 | (2-Fluorophenoxy)acetic acid | 0.90 | 1.55 |

| 9 | (4-Fluorophenoxy)acetic acid | 0.94 | 1.79 |

| 10 | (2,4-Dichlorophenoxy)acetic acid | 1.62 | 0.38 |

| 11 | (2,5-Dichlorophenoxy)acetic acid | 1.68 | 0.29 |

| 12 | (2,6-Dichlorophenoxy)acetic acid | 1.32 | 0.65 |

| 13 | (3,4-Dichlorophenoxy)acetic acid | 1.78 | 0.25 |

| 14 | (3,5-Dichlorophenoxy)acetic acid | 1.81 | 0.21 |

| 15 | (2-Chloro-4-methylphenoxy)acetic acid | 1.58 | 0.45 |

| 16 | (4-Chloro-2-methylphenoxy)acetic acid (MCPA) | 1.55 | 0.49 |

| 17 | 2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop) | 1.82 | 0.24 |

| 18 | 2,4,5-Trichlorophenoxyacetic acid | 2.15 | 0.11 |

log kw (IAM) is the logarithm of the chromatographic retention factor on an immobilized artificial membrane column, which is a measure of lipophilicity. HC50 is the concentration causing 50% hemolysis, an indicator of membrane-damaging toxicity.

Table 2: Calculated Molecular Descriptors for Selected Phenoxyacetic Acid Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound | Chemical Name | logP | MR [cm3/mol] | M [ g/mol ] |

| 1 | Phenoxyacetic acid | 1.69 | 40.41 | 152.15 |

| 2 | (2-Methylphenoxy)acetic acid | 2.18 | 45.03 | 166.17 |

| 3 | (3-Methylphenoxy)acetic acid | 2.21 | 45.03 | 166.17 |

| 4 | (4-Methylphenoxy)acetic acid | 2.16 | 45.03 | 166.17 |

| 5 | (2-Chlorophenoxy)acetic acid | 2.21 | 45.33 | 186.59 |

| 6 | (3-Chlorophenoxy)acetic acid | 2.39 | 45.33 | 186.59 |

| 7 | (4-Chlorophenoxy)acetic acid | 2.39 | 45.33 | 186.59 |

| 8 | (2-Fluorophenoxy)acetic acid | 1.77 | 40.09 | 170.14 |

| 9 | (4-Fluorophenoxy)acetic acid | 1.81 | 40.09 | 170.14 |

| 10 | (2,4-Dichlorophenoxy)acetic acid | 2.80 | 50.25 | 221.04 |

| 11 | (2,5-Dichlorophenoxy)acetic acid | 2.91 | 50.25 | 221.04 |

| 12 | (2,6-Dichlorophenoxy)acetic acid | 2.45 | 50.25 | 221.04 |

| 13 | (3,4-Dichlorophenoxy)acetic acid | 3.05 | 50.25 | 221.04 |

| 14 | (3,5-Dichlorophenoxy)acetic acid | 3.12 | 50.25 | 221.04 |

| 15 | (2-Chloro-4-methylphenoxy)acetic acid | 2.76 | 49.95 | 200.62 |

| 16 | (4-Chloro-2-methylphenoxy)acetic acid (MCPA) | 2.72 | 49.95 | 200.62 |

| 17 | 2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop) | 3.09 | 54.57 | 214.65 |

| 18 | 2,4,5-Trichlorophenoxyacetic acid | 3.52 | 55.17 | 255.48 |

logP is the calculated logarithm of the octanol-water partition coefficient. MR is the molar refractivity. M is the molecular weight.

These data illustrate the variations in physicochemical properties across a range of phenoxyacetic acid derivatives, which in turn influence their biological activity. QSAR models built upon such data can provide predictive equations for the herbicidal efficacy of novel compounds within this chemical class, thereby guiding the synthesis of more effective and selective herbicides.

Analytical Methodologies and Environmental Science Research

Advanced Analytical Techniques for Detection, Characterization, and Quantification

Currently, there is a lack of published, validated analytical methods specifically for the detection and quantification of (o-Chlorophenoxy)phenylacetic acid. While techniques for similar compounds are well-established, their direct applicability to this specific isomer has not been documented.

Chromatographic Separations (Gas Chromatography, High-Performance Liquid Chromatography)

No specific Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) methods dedicated to the separation of this compound from various matrices were identified in the available literature. Research would be needed to determine optimal conditions, such as column type, mobile phase composition, flow rate, and temperature for its analysis.

Mass Spectrometry-Based Detection and Structural Elucidation

While predicted mass spectrometry data, such as calculated collision cross sections, can be found in chemical databases, experimental mass spectra and detailed fragmentation patterns for this compound are not available. uni.lu Such empirical data is crucial for unambiguous identification and structural elucidation in complex samples.

Derivatization Strategies for Enhanced Analyte Volatility and Detectability

For related acidic compounds, derivatization is a common strategy to improve volatility for GC analysis. nih.gov However, no studies describing specific derivatization protocols—such as esterification or silylation—optimized and validated for this compound have been published.

Environmental Fate and Transport Mechanisms

The environmental behavior of this compound remains uncharacterized. Research on its persistence, distribution, and transformation in the environment is a critical knowledge gap.

Persistence and Distribution in Abiotic and Biotic Environmental Compartments (Soil, Water, Air)

There is no available research on the persistence or distribution of this compound in key environmental compartments like soil, water, and air. Studies on related chlorophenoxy herbicides indicate that factors like soil type, temperature, and microbial populations significantly influence their degradation rates, but specific half-life data for the ortho-isomer is missing. researchgate.netresearchgate.net

Identification and Characterization of Environmental Transformation Products

The potential breakdown products of this compound in the environment have not been identified or characterized. Understanding its degradation pathways is essential for a complete assessment of its environmental impact. For instance, the primary degradation of other chlorophenoxy acids often involves the cleavage of the ether linkage or the acetic acid side chain, but this has not been confirmed for this specific compound. researchgate.net

Remediation and Degradation Technologies

The persistent nature of some chemical compounds in the environment necessitates the development of effective remediation and degradation technologies. Research into the removal of recalcitrant organic molecules, such as those with a chlorophenoxyacetic acid structure, has led to the exploration of various advanced methods. These technologies aim to either completely mineralize the compounds into harmless substances like carbon dioxide and water or transform them into less toxic, more biodegradable intermediates. The two primary approaches that have shown significant promise are Advanced Oxidation Processes (AOPs) and bioremediation strategies.

Advanced Oxidation Processes (AOPs) for Decontamination

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These radicals are highly reactive and non-selective, allowing them to attack a broad range of recalcitrant organic compounds.

One area of focus for AOPs has been the degradation of clofibric acid, a persistent pharmaceutical pollutant structurally related to this compound. Various AOPs have been investigated for their efficacy in degrading clofibric acid. For instance, the Fe2+/persulfate (PS) process has been studied for its potential in saline pharmaceutical wastewater. tandfonline.comnih.gov In this system, a high removal efficiency of 70.91% for clofibric acid was observed, although mineralization was lower at 20.99%. nih.gov The primary reactive species in this process under high salinity conditions include sulfate (B86663) radicals (SO₄•⁻), hydroxyl radicals (•OH), chlorine species (Cl₂/HClO), and potentially Fe(IV). tandfonline.comnih.gov

Another study explored the Co²⁺/PMS (peroxymonosulfate) process, which also demonstrated effective degradation of clofibric acid. nih.gov The presence of chloride ions was found to have a dual effect in this system. nih.gov

Ozonation is another AOP that has been successfully applied. In one study, ozonation under optimal conditions (pH 9, hydraulic retention time of 12.5 minutes, and an ozone dose of 14 ± 2 gN/m³) resulted in a 98% degradation of clofibric acid. tandfonline.com However, complete mineralization of the compound was not achieved under these conditions. tandfonline.com

Photocatalytic processes, such as those involving UV light and a catalyst like titanium dioxide (TiO₂), have also been investigated. The VUV (vacuum ultraviolet)/TiO₂ process was found to be a highly effective and energy-efficient method for the decomposition of clofibric acid. researchgate.net The degradation kinetics were observed to follow a pseudo-first-order rate law. researchgate.net

Table 1: Efficacy of Various Advanced Oxidation Processes on Clofibric Acid Degradation

| AOP Type | Catalyst/Reagent | Initial Concentration | Removal Efficiency (%) | Mineralization (%) | Key Findings | Reference |

| Fe²⁺/Persulfate | Fe²⁺/PS | Not specified | 70.91 | 20.99 | Effective in saline wastewater; formation of chlorinated by-products. | tandfonline.comnih.gov |

| Co²⁺/Peroxymonosulfate | Co²⁺/PMS | 0.1 mM | 81.0 | Not specified | Optimal Co²⁺ dosage was 0.01 mM. | nih.gov |

| Ozonation | O₃ | 1 mg/L | 98 | Not specified | Optimal at pH 9; intermediate (4-chlorophenol) toxicity observed. | tandfonline.com |

| VUV/TiO₂ | TiO₂ | Not specified | High | Not specified | Followed pseudo-first-order kinetics; most effective among tested AOPs. | researchgate.net |

Bioremediation Strategies Utilizing Microbial Degradation Pathways

Bioremediation offers an environmentally friendly and cost-effective alternative to chemical degradation methods. This approach utilizes the metabolic capabilities of microorganisms to break down pollutants. While some compounds are readily biodegradable, others, like clofibric acid, are more recalcitrant. nih.govresearchgate.net

Studies on the biodegradation of clofibric acid have shown that it is indeed biodegradable, though the process can be slow and may require specific microbial consortia. In one study using aerobic sequencing batch reactors (SBRs) with mixed microbial cultures, a maximum biodegradation of 51% was achieved with an initial clofibric acid concentration of 2 mg/L. nih.govosti.gov The research indicated that heterotrophic bacteria were primarily responsible for the degradation. nih.govosti.gov

During the biodegradation process, several metabolites have been identified, providing insight into the degradation pathway. The main metabolites of clofibric acid biodegradation include α-hydroxyisobutyric acid, lactic acid, and 4-chlorophenol (B41353). nih.govosti.gov While 4-chlorophenol is known to be more toxic than the parent compound, it did not accumulate in the SBRs, suggesting its further degradation by the microbial community. nih.govosti.gov A proposed metabolic pathway for clofibric acid involves the initial transformation to these intermediates, which are then further metabolized. nih.govosti.gov

However, the recalcitrance of clofibric acid to microbial degradation has also been noted. Some studies have shown that certain microorganisms capable of degrading structurally similar compounds, such as the herbicide (R)-mecoprop, are unable to degrade clofibric acid under the same conditions. researchgate.netwitpress.com For example, Sphingomonas herbicidovorans can degrade (R)-mecoprop but not clofibric acid. witpress.com Interestingly, the microorganism Rhodococcus rhodochrous was found to convert clofibric acid back to its parent compound, clofibrate. witpress.com

The success of bioremediation can be influenced by the presence of other compounds. For instance, the presence of propanil (B472794) was investigated to see if it could facilitate the co-metabolism of clofibric acid. unl.pt

Table 2: Microbial Degradation of Clofibric Acid

| Microorganism/Culture | Degradation Efficiency (%) | Identified Metabolites | Key Findings | Reference |

| Mixed microbial cultures (SBR) | 51 | α-hydroxyisobutyric acid, lactic acid, 4-chlorophenol | Biodegradation carried out mainly by heterotrophic bacteria; 4-chlorophenol did not accumulate. | nih.govosti.gov |

| Rhodococcus rhodochrous | No degradation | Clofibrate (conversion product) | Converted clofibric acid to its parent compound. | witpress.com |

| Sphingomonas herbicidovorans | No degradation | Not applicable | Unable to degrade clofibric acid, despite degrading the structurally similar (R)-mecoprop. | witpress.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (o-Chlorophenoxy)phenylacetic acid, and how can reaction conditions be optimized for purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, where 4-chlorophenol reacts with phenylacetic acid derivatives under alkaline conditions (e.g., sodium hydroxide). Purification typically involves recrystallization using ethanol/water mixtures to achieve >95% purity. Reaction parameters such as temperature (70–80°C) and stoichiometric ratios (1:1.2 phenol-to-acid) are critical for yield optimization .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the chloro-substituted phenoxy group and acetic acid moiety. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity. Mass spectrometry (ESI-MS) validates molecular weight (e.g., C₁₄H₁₁ClO₃, MW 278.69 g/mol) .

Q. How does the compound’s solubility profile impact experimental design in aqueous systems?

- Methodological Answer : The compound exhibits limited aqueous solubility (0.2 mg/mL at 25°C), necessitating solubilization in dimethyl sulfoxide (DMSO) or ethanol for in vitro assays. For biological studies, ensure solvent concentrations remain <1% (v/v) to avoid cytotoxicity. Partition coefficients (logP ~2.8) suggest moderate lipophilicity, influencing membrane permeability .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, substituent groups) alter biological activity?

- Methodological Answer : Meta-substitution of chlorine (vs. para) enhances electrophilic reactivity, increasing interactions with enzymatic targets (e.g., cyclooxygenase inhibition). Comparative studies using 4-chloro and 2-chloro analogs show a 3-fold difference in IC₅₀ values in anti-inflammatory assays. Fluorine substitution at the trifluoromethoxy position (as in 4-Chloro-3-(trifluoromethoxy)phenylacetic acid) further modulates bioavailability .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., anticancer vs. pro-inflammatory effects)?

- Methodological Answer : Discrepancies arise from assay-specific conditions (e.g., cell lines, dose ranges). For example, in HepG2 cells, apoptosis induction (via caspase-3 activation) is observed at 50 µM, while NF-κB activation occurs at 10 µM. Use dose-response curves and orthogonal assays (e.g., Western blotting, RNA-seq) to validate context-dependent mechanisms .

Q. How can population pharmacokinetic modeling inform dose selection for preclinical studies?

- Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) accounts for covariates like body weight and hepatic impairment. For the l-ornithine salt of phenylacetic acid, simulations show a 30% dose reduction in cirrhotic patients to maintain therapeutic plasma levels (Cₘₐₓ = 120 µg/mL) while minimizing renal clearance variability .

Q. What in silico tools predict metabolic pathways and potential drug-drug interactions?

- Methodological Answer : Use Schrödinger’s ADMET Predictor or SwissADME to identify Phase I/II metabolism sites (e.g., glucuronidation at the acetic acid group). Molecular docking (AutoDock Vina) reveals binding affinities to CYP450 isoforms (e.g., CYP2C9, Ki = 5.2 µM), flagging interactions with warfarin or NSAIDs .

Data Analysis and Validation

Q. How should researchers address batch-to-batch variability in compound synthesis?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Critical process parameters (CPPs): Reaction time, pH, temperature.

- Critical quality attributes (CQAs): Purity (>98%), residual solvents (<500 ppm).

- Statistical tools: Multivariate analysis (PLS regression) to correlate CPPs and CQAs .

Q. What statistical methods are recommended for analyzing dose-response relationships in heterogeneous datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.